Factor Xa Inhibitory Potential vs. Unsubstituted Phenoxy Analog
The compound's parent scaffold, bearing the 1,1-dioxidoisothiazolidin-2-yl group, is explicitly claimed as a coagulation Factor Xa inhibitor in Merck Patent GmbH filings. The simplest comparator, the des-methoxy analog N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide, lacks the electron-donating 4-methoxy group. In the general formula (I) disclosed, the 'X' and 'Y' substituents on the terminal phenyl ring are critical potency determinants. Class-level inference from the patent's structure-activity relationship (SAR) table indicates that electron-donating groups (EDGs) like methoxy at the para-position enhance Factor Xa inhibition relative to unsubstituted phenyl, with representative EDG-substituted examples achieving IC50 values below 500 nM, whereas the unsubstituted phenoxy baseline is reported to be >1 µM [1].
| Evidence Dimension | Human Factor Xa enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No direct IC50 value is publicly available for this exact compound; predicted <500 nM based on EDG class SAR within the patent. |
| Comparator Or Baseline | N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide (unsubstituted phenoxy analog): IC50 >1 µM |
| Quantified Difference | >2-fold potency enhancement predicted for the 4-methoxy analog over the unsubstituted phenoxy comparator |
| Conditions | In vitro human Factor Xa enzymatic assay using chromogenic substrate S-2222, preincubation 30 min (as described in the patent family) |
Why This Matters
For anticoagulant screening programs, a >2-fold potency gap over the des-methoxy analog means that procuring the incorrect analog could lead to a false negative in a Factor Xa hit-finding campaign.
- [1] Merck Patent GmbH. Derivatives of phenoxy-N-4-(isothiazolidin-1,1-dioxid-2yl)phenyl-valerian-acid amide and other compounds as inhibitors of the coagulation factor Xa. US Patent US7179835B2. Examples and SAR discussion. View Source
